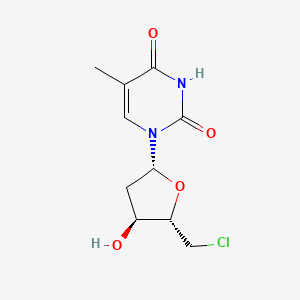
5'-Chloro-5'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Chloro-5’-deoxythymidine is a synthetic nucleoside analog derived from thymidine It is characterized by the substitution of a chlorine atom at the 5’ position of the deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-5’-deoxythymidine typically involves the chlorination of 5’-deoxythymidine. One common method includes the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5’-Chloro-5’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 5’-hydroxy-5’-deoxythymidine.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleoside, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Commonly employ reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
5’-Hydroxy-5’-deoxythymidine: Formed through nucleophilic substitution.
Various oxidized or reduced derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
5’-Chloro-5’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against DNA viruses.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5’-Chloro-5’-deoxythymidine involves its incorporation into DNA during replication. The presence of the chlorine atom at the 5’ position disrupts normal base pairing, leading to the inhibition of DNA synthesis. This makes it a potential candidate for antiviral therapies, as it can interfere with the replication of viral DNA.
Molecular Targets and Pathways:
DNA Polymerase: The compound targets DNA polymerase enzymes, which are responsible for synthesizing new DNA strands.
Replication Fork: It can also affect the replication fork, where the DNA double helix is unwound for replication.
Comparison with Similar Compounds
5’-Deoxythymidine: The parent compound without the chlorine substitution.
5-Iodo-5’-deoxythymidine: Another halogenated analog with an iodine atom instead of chlorine.
Azidothymidine (AZT): A well-known nucleoside analog used in the treatment of HIV.
Uniqueness: 5’-Chloro-5’-deoxythymidine is unique due to its specific halogen substitution, which imparts distinct chemical and biological properties. Compared to other halogenated analogs, the chlorine atom provides a balance between reactivity and stability, making it a valuable tool in various research applications.
Properties
CAS No. |
25905-50-4 |
|---|---|
Molecular Formula |
C10H13ClN2O4 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(chloromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
OHPBSBJSJURNHP-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCl)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















